molecular formula C21H18ClN3O B2989452 3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860784-71-0

3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2989452
CAS No.: 860784-71-0
M. Wt: 363.85
InChI Key: ZIQCBDSGXQHIRO-UHFFFAOYSA-N
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Description

3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a synthetic organic compound characterized by its unique molecular structure combining a chlorobenzyl group, benzimidazole, and pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves a multi-step process. One common method involves the initial formation of the benzimidazole core by condensing o-phenylenediamine with a substituted carboxylic acid under acidic conditions. The resulting benzimidazole intermediate is then alkylated with 3-chlorobenzyl chloride in the presence of a base, such as potassium carbonate. Subsequently, the alkylated benzimidazole undergoes cyclization with 2-chloropyridine-3-carboxylic acid to form the target compound.

Industrial Production Methods: Industrial production of this compound may follow a similar synthetic route but is optimized for large-scale operations. This includes the use of high-throughput reactors, stringent control of reaction conditions (temperature, pressure), and continuous monitoring to ensure high yield and purity. Solvent recovery and purification steps are also integrated into the process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes a variety of chemical reactions, including:

  • Reduction: : Conducted under hydrogenation conditions using catalysts like palladium on carbon, resulting in the removal of oxygen functionalities or double bonds.

  • Substitution: : Occurs mainly on the aromatic rings, facilitated by nucleophiles or electrophiles, under conditions like Friedel-Crafts alkylation or halogenation.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Hydrogen gas, palladium on carbon.

  • Substitution: : Alkyl halides, Friedel-Crafts catalysts (aluminum chloride).

Major Products Formed: The products of these reactions depend on the specific conditions and reagents used but typically include functionalized derivatives of the original compound, such as hydroxylated, reduced, or alkyl-substituted variants.

Scientific Research Applications

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : For studying molecular interactions and binding affinities in various biochemical assays.

  • Medicine: : Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

  • Industry: : Used in the development of novel materials with specific properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The exact mechanism of action for this compound is subject to ongoing research. it is believed to interact with molecular targets such as enzymes or receptors. The benzimidazole and pyridinone moieties are known to facilitate binding to biological macromolecules, influencing pathways involved in cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Compared to other benzimidazole derivatives or pyridinone-containing compounds, 3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone stands out due to its unique combination of structural features. Similar compounds include:

  • 1-(3-chlorobenzyl)-1H-benzo[d]imidazole

  • 5,6-dimethyl-1H-benzo[d]imidazole

  • 2(1H)-pyridinone derivatives

Each of these compounds has distinct properties and applications, but the combination of these moieties in this compound creates unique opportunities for research and development across various scientific domains.

Properties

IUPAC Name

3-[1-[(3-chlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O/c1-13-9-18-19(10-14(13)2)25(12-15-5-3-6-16(22)11-15)20(24-18)17-7-4-8-23-21(17)26/h3-11H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQCBDSGXQHIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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